molecular formula C18H20ClN5O B2441386 1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea CAS No. 1798624-62-0

1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

Cat. No. B2441386
CAS RN: 1798624-62-0
M. Wt: 357.84
InChI Key: UNPBUFWTKVQBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound A" and is a type of urea-based inhibitor that is used in various biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of Compound A involves the inhibition of PDE10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This, in turn, leads to the activation of various signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.
Biochemical and Physiological Effects
Compound A has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, it has been found to reduce inflammation in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound A is its potent inhibitory activity against PDE10A, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. However, its limitations include its low solubility in water and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several future directions for the research on Compound A, including the development of more efficient synthesis methods, the evaluation of its efficacy in various animal models of diseases, and the identification of its potential side effects and toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-tumor and neuroprotective effects and to explore its potential therapeutic applications in these fields.

Synthesis Methods

The synthesis of Compound A involves several steps, including the reaction of 4-chlorobenzylamine with 2-methylpyrazolo[1,5-a]pyrimidin-6-ylpropylisocyanate, followed by the addition of urea. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

Compound A has been extensively studied in various scientific research fields, including cancer research, inflammation, and neurodegenerative diseases. It has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 10A (PDE10A), which is involved in the regulation of neuronal signaling.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-13-9-17-21-11-15(12-24(17)23-13)3-2-8-20-18(25)22-10-14-4-6-16(19)7-5-14/h4-7,9,11-12H,2-3,8,10H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPBUFWTKVQBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

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